molecular formula C9H10N4OS B2835730 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2097919-59-8

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2835730
CAS No.: 2097919-59-8
M. Wt: 222.27
InChI Key: DZLCSMQVLURTBJ-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-Triazol-2-yl)ethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 1,2,3-triazole moiety linked via an ethyl spacer. This compound combines the electronic properties of the thiophene ring with the hydrogen-bonding and π-stacking capabilities of the triazole group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c14-9(8-2-1-7-15-8)10-5-6-13-11-3-4-12-13/h1-4,7H,5-6H2,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLCSMQVLURTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and proceeds under mild conditions, often using copper(I) as a catalyst.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane is reacted with a suitable halide precursor.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine derivative of the triazole-thiophene intermediate with a carboxylic acid or its derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, at low temperatures.

    Substitution: Nucleophiles such as amines or thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that compounds containing thiophene and triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene-2-carboxamide showed effective inhibition against various bacterial strains, highlighting their potential as novel antimicrobial agents . The combination of the triazole ring enhances the bioactivity of these compounds, making them promising candidates for further development in treating infections caused by resistant bacterial strains.

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth in vitro and in vivo . This suggests a potential role in cancer therapeutics, warranting further investigation into its efficacy and mechanism of action.

1.3 Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi. Its triazole component is particularly effective against fungi due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes . This makes it a candidate for developing antifungal treatments.

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound make it suitable for use as a pesticide. Its effectiveness against plant pathogens has been noted in agricultural studies, where it demonstrated the ability to protect crops from fungal infections while being less toxic to beneficial organisms . This dual-action capability positions it as an environmentally friendly alternative to conventional pesticides.

2.2 Herbicidal Activity

Research indicates that this compound may also exhibit herbicidal properties. Its application in pre-emergent herbicides could help manage weed populations effectively without harming crop yields . The specificity of action is crucial for sustainable agriculture practices.

Materials Science Applications

3.1 Organic Electronics

The electronic properties of this compound have led to its exploration in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs) . The incorporation of this compound into electronic devices could enhance performance and efficiency.

3.2 Sensor Development

Due to its chemical stability and sensitivity to environmental changes, this compound is being studied for use in chemical sensors. Its ability to selectively detect specific analytes could lead to the development of advanced sensor technologies for environmental monitoring and safety applications .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial EvaluationShowed significant inhibition against Gram-positive and Gram-negative bacteria; potential as a new antibiotic agent .
Study 2Anticancer PropertiesInduced apoptosis in cancer cell lines; potential mechanism involves cell cycle arrest .
Study 3Pesticide EfficacyEffective against common plant pathogens with low toxicity to non-target species .
Study 4Organic ElectronicsDemonstrated good charge transport properties; potential application in OLEDs .

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or other active site residues, while the thiophene ring can participate in π-π interactions or hydrophobic interactions. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Implications

Structural Determinants of Activity
  • Nitro groups enhance antibacterial activity but increase toxicity risks .

Data Tables

Table 1: Structural Parameters of N-(2-Nitrophenyl)thiophene-2-carboxamide
Parameter Molecule A Molecule B Homolog (2NPFC)
Dihedral angle (thiophene vs. benzene) 13.53° 8.50° 9.71°
Nitro group dihedral angle 15.44° 16.07° Not reported

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a thiophene ring and a triazole ring, which contribute to its diverse biological properties. The general structure can be represented as follows:

N 2 2H 1 2 3 triazol 2 yl ethyl thiophene 2 carboxamide\text{N 2 2H 1 2 3 triazol 2 yl ethyl thiophene 2 carboxamide}

Key Properties

PropertyValue
Molecular FormulaC10_{10}H10_{10}N4_{4}OS
Molecular Weight226.27 g/mol
DensityNot Available
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways.
  • Antimicrobial Activity : Studies suggest that it can inhibit the growth of certain bacteria and fungi by disrupting their cellular functions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • In vitro Studies : In cell line assays, the compound showed cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 25 μM against prostate cancer cells (PC3 and DU145), indicating potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It exhibited notable activity against Gram-positive and Gram-negative bacteria. For example, it showed an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli in agar diffusion tests .

Case Studies and Research Findings

  • Cytotoxicity Assay : A study involving the treatment of human cancer cell lines revealed that this compound induced apoptosis through DNA fragmentation and cell cycle arrest at the G0/G1 phase .
    Cell LineIC50 (μM)
    PC325
    DU14530
  • Mechanistic Insights : Further investigations into its mechanism of action indicated that the compound interacts with topoisomerase enzymes, crucial for DNA replication and repair processes. This interaction leads to the inhibition of tumor growth in vivo models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis typically involves multi-step reactions, including amide coupling between thiophene-2-carboxylic acid derivatives and triazole-containing amines. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity .
  • Catalysts : Carbodiimides (e.g., DCC) or phosphonium salts (e.g., BOP) facilitate amide bond formation .
  • Temperature : Reactions are often conducted at room temperature or mild reflux (40–80°C) to avoid decomposition .
    • Yield optimization : Purification via recrystallization or chromatography (HPLC/TLC) is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the connectivity of the thiophene, triazole, and ethylamide groups. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and triazole (δ 7.5–8.2 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 277.05 for C9H9N4OS) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and triazole C-N (~1500 cm⁻¹) confirm functional groups .

Q. How can solubility and stability be assessed for in vitro bioactivity assays?

  • Solubility profiling : Test in DMSO (primary solvent) followed by dilution in aqueous buffers (PBS, pH 7.4). Precipitation is monitored via dynamic light scattering (DLS) .
  • Stability studies : Incubate at 37°C and analyze degradation over 24–72 hours using HPLC. Oxidative stability is assessed with H2O2 or liver microsomes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of analogous triazole-thiophene compounds?

  • Comparative SAR studies : Systematically modify substituents (e.g., triazole methylation, thiophene halogenation) and evaluate cytotoxicity, antimicrobial activity, or receptor binding. For example, methyl groups on triazole enhance metabolic stability but may reduce solubility .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed effects (e.g., anticancer activity) are target-specific vs. off-target .

Q. How can computational modeling predict binding modes with biological targets like kinases or GPCRs?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB: 3ERT for estrogen receptors). Focus on hydrogen bonding with triazole N-atoms and hydrophobic interactions with thiophene .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .

Q. What crystallographic methods refine the compound’s 3D structure, and how does SHELXL improve accuracy?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DCM/hexane). SHELXL refines structures by:

  • Twinned data handling : Robust algorithms resolve overlapping reflections in triazole-thiophene systems .
  • Disorder modeling : Accurately model flexible ethylamide chains using PART and SUMP instructions .
    • Validation tools : Check geometry with PLATON and CCDC Mercury to ensure bond lengths/angles match expected values .

Q. How do reaction mechanisms differ when modifying the triazole or thiophene moieties?

  • Triazole functionalization : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces substituents at the 1-position, altering electronic properties. Substituents at the 2-position (as in this compound) are less reactive toward electrophiles .
  • Thiophene halogenation : Electrophilic substitution (e.g., Cl/Br) at the 5-position increases steric bulk, potentially hindering target binding .

Q. What in vitro assays best elucidate its mechanism of action in cancer or inflammatory models?

  • Kinase inhibition : Use ADP-Glo™ assays to measure IC50 against kinases (e.g., EGFR, MAPK) .
  • Cytokine profiling : ELISA quantifies IL-6/TNF-α suppression in LPS-stimulated macrophages .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining confirms pro-apoptotic effects in cancer cell lines .

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